

# Serrapeptase in Chronic Sinusitis: A Comparative Review of Clinical Evidence

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical evidence for Serrapeptase in the treatment of chronic sinusitis against established therapeutic alternatives. Quantitative data from key clinical trials are summarized, and experimental protocols are detailed to facilitate a comprehensive evaluation of the available evidence.

## **Mechanism of Action: Serrapeptase**

Serrapeptase, a proteolytic enzyme derived from the bacterium Serratia marcescens, is proposed to exert its therapeutic effects in chronic sinusitis through several mechanisms:

- Mucolytic Activity: By breaking down the protein structure of mucus, Serrapeptase reduces its viscosity, making it less thick and easier to clear from the sinuses.[1]
- Anti-inflammatory Action: It is believed to reduce inflammation by breaking down proteins
  that contribute to the inflammatory response, thereby decreasing swelling and pain.[1][2]
  Serrapeptase may also regulate inflammatory cytokines.
- Fibrinolytic Activity: The enzyme has the ability to break down fibrin, a protein involved in blood clotting and inflammatory exudates.

### **Clinical Evidence for Serrapeptase**



The clinical evidence for Serrapeptase in chronic sinusitis is primarily derived from a limited number of studies, with some lacking detailed quantitative reporting in publicly available literature.

Table 1: Summary of Quantitative Data from Serrapeptase Clinical Trials

| Trial                    | Outcome<br>Measure        | Serrapeptas<br>e Group                                                                                             | Control<br>Group                                                  | P-value                                                             | Citation |
|--------------------------|---------------------------|--------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------|---------------------------------------------------------------------|----------|
| Mazzone et<br>al. (1990) | Symptom<br>Regression     | "Significant symptom regression" observed after 3-4 days. More marked response compared to placebo after 7-8 days. | Less marked symptom reduction compared to the Serrapeptase group. | Statistically significant (exact p-value not specified in abstract) | [3]      |
| Majima et al.<br>(1988)  | Nasal Mucus<br>Viscosity  | Significant reduction in dynamic viscosity at frequencies of 5, 10, and 20 Hz after 4 weeks.                       | Not<br>applicable<br>(before-after<br>study<br>design).           | Significant<br>(exact p-<br>value not<br>specified in<br>abstract)  | [4]      |
| Majima et al.<br>(1988)  | Nasal Mucus<br>Elasticity | No significant<br>difference<br>after 4<br>weeks.                                                                  | Not applicable (before-after study design).                       | Not<br>significant                                                  | [4]      |

## **Comparison with Alternative Treatments**



Standard therapeutic options for chronic sinusitis include intranasal corticosteroids and, for more severe cases with nasal polyps, biologic agents such as Dupilumab.

#### **Intranasal Corticosteroids**

Intranasal corticosteroids are a first-line treatment for chronic rhinosinusitis, aiming to reduce local inflammation.

Table 2: Summary of Quantitative Data from an Intranasal Corticosteroid Clinical Trial

| Trial                     | Intervent                                   | Outcom<br>e<br>Measure | Baseline<br>Score<br>(Mean) | Post-<br>treatmen<br>t Score<br>(Mean) | Between<br>-group<br>Differenc<br>e (Mean) | P-value | Citation |
|---------------------------|---------------------------------------------|------------------------|-----------------------------|----------------------------------------|--------------------------------------------|---------|----------|
| Pediatric<br>CRS<br>Study | Mometas<br>one<br>Furoate<br>Nasal<br>Spray | SN-5<br>Score          | 3.6                         | 3.1                                    | -0.58                                      | 0.009   |          |
| Pediatric<br>CRS<br>Study | Saline<br>Nasal<br>Spray<br>(Control)       | SN-5<br>Score          | 3.4                         | 3.8                                    |                                            |         | _        |

Note: The SN-5 score is a validated symptom severity score for pediatric chronic rhinosinusitis.

### **Dupilumab (Biologic Therapy)**

Dupilumab is a monoclonal antibody that targets the interleukin-4 receptor alpha, inhibiting the signaling of IL-4 and IL-13, key drivers of type 2 inflammation often associated with severe chronic rhinosinusitis with nasal polyps (CRSwNP).

Table 3: Summary of Quantitative Data from Dupilumab Phase 3 Clinical Trials (SINUS-24 & SINUS-52) at 24 Weeks



| Trial              | Outcome<br>Measure                            | Dupiluma b Group (Least Squares Mean Change from Baseline) | Placebo Group (Least Squares Mean Change from Baseline) | Least<br>Squares<br>Mean<br>Difference | P-value | Citation |
|--------------------|-----------------------------------------------|------------------------------------------------------------|---------------------------------------------------------|----------------------------------------|---------|----------|
| SINUS-24           | Nasal<br>Polyp<br>Score<br>(NPS)              | Not<br>specified                                           | Not<br>specified                                        | -2.06                                  | <0.0001 | [2]      |
| SINUS-52           | Nasal<br>Polyp<br>Score<br>(NPS)              | Not<br>specified                                           | Not<br>specified                                        | -1.80                                  | <0.0001 | [2]      |
| SINUS-24           | Nasal<br>Congestion<br>/Obstructio<br>n Score | Not<br>specified                                           | Not<br>specified                                        | -0.89                                  | <0.0001 | [2]      |
| SINUS-52           | Nasal<br>Congestion<br>/Obstructio<br>n Score | Not<br>specified                                           | Not<br>specified                                        | -0.87                                  | <0.0001 | [2]      |
| SINUS-24           | Lund-<br>Mackay CT<br>Score                   | Not<br>specified                                           | Not<br>specified                                        | -7.44                                  | <0.0001 | [2]      |
| SINUS-52           | Lund-<br>Mackay CT<br>Score                   | Not<br>specified                                           | Not<br>specified                                        | -5.13                                  | <0.0001 | [2]      |
| Pooled<br>Analysis | SNOT-22<br>Score                              | Significant<br>improveme<br>nt                             | Less<br>improveme<br>nt<br>compared                     | Statistically significant              | <0.0001 | [5]      |



to Dupilumab

Note: The Nasal Polyp Score (NPS) ranges from 0 to 8, with higher scores indicating more severe disease. The Lund-Mackay score is a radiographic scoring system for sinusitis, with a maximum score of 24. The 22-item Sino-Nasal Outcome Test (SNOT-22) is a patient-reported outcome measure for chronic rhinosinusitis, with higher scores indicating a greater impact on quality of life.

# **Experimental Protocols Serrapeptase Studies**

- Mazzone et al. (1990): This was a multicenter, double-blind, randomized, placebo-controlled study involving 193 subjects with acute or chronic ear, nose, or throat disorders.[3] Patients were administered either Serrapeptase or a placebo for 7-8 days.[3] Symptom severity was evaluated at baseline and after 3-4 days and 7-8 days of treatment.[3]
- Majima et al. (1988): In this study, adult patients with chronic sinusitis received 30 mg/day of oral Serrapeptase for 4 weeks.[4] Nasal mucus was collected from each patient before the start of treatment (week 0) and after 4 weeks. The dynamic viscosity and storage modulus (elasticity) of the nasal mucus were measured using an oscillating sphere magnetic rheometer at various frequencies.[4]

#### **Intranasal Corticosteroid Study**

Pediatric CRS Study: This was an open-label randomized clinical trial. Children aged 4 to 8
years with chronic rhinosinusitis were randomized to receive either intranasal mometasone
furoate or saline nasal spray (control). The primary outcome was the change in the SN-5
score, a validated symptom severity score for pediatric chronic rhinosinusitis.

#### **Dupilumab Studies (SINUS-24 & SINUS-52)**

 These were two multicenter, randomized, double-blind, placebo-controlled, parallel-group phase 3 trials.[2] Eligible participants were adults with bilateral CRSwNP and persistent symptoms despite intranasal corticosteroid use.[2]



- SINUS-24: Patients were randomized to receive either 300 mg of subcutaneous
   Dupilumab or a placebo every 2 weeks for 24 weeks, in addition to standard-of-care mometasone furoate nasal spray.[1][2]
- SINUS-52: Patients were randomized to one of three groups: Dupilumab 300 mg every 2 weeks for 52 weeks, Dupilumab 300 mg every 2 weeks for 24 weeks followed by every 4 weeks, or placebo every 2 weeks for 52 weeks, all in addition to mometasone furoate nasal spray.[1][2]
- Co-primary endpoints at week 24 were the change from baseline in Nasal Polyp Score
  (NPS) and the change from baseline in the daily average of nasal congestion/obstruction
  severity score.[2] Other key endpoints included changes in the Lund-Mackay CT score and
  the 22-item Sino-Nasal Outcome Test (SNOT-22) score.[2][5]

## Signaling Pathways and Experimental Workflows





Click to download full resolution via product page

Caption: Comparative workflow of clinical evidence for chronic sinusitis treatments.

#### Conclusion

The available clinical evidence for Serrapeptase in treating chronic sinusitis suggests a potential benefit in reducing symptoms and improving mucus properties. However, the studies are limited, and a notable multicenter trial lacks detailed quantitative reporting in its abstract. In contrast, alternative treatments such as intranasal corticosteroids and the biologic agent



Dupilumab are supported by more robust and quantitatively well-defined clinical trial data demonstrating their efficacy in improving symptoms and objective measures of disease severity. For drug development professionals and researchers, the existing data on Serrapeptase may warrant further investigation in well-designed, adequately powered randomized controlled trials to definitively establish its efficacy and safety profile in the management of chronic sinusitis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Positive Results Presented from Two Phase 3 Trials of Dupixent® (dupilumab) in Severe Chronic Rhinosinusitis with Nasal Polyps (CRSwNP) | Regeneron Pharmaceuticals Inc. [investor.regeneron.com]
- 2. Efficacy and safety of dupilumab in patients with severe chronic rhinosinusitis with nasal polyps (LIBERTY NP SINUS-24 and LIBERTY NP SINUS-52): results from two multicentre, randomised, double-blind, placebo-controlled, parallel-group phase 3 trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Serratia peptidase in acute or chronic inflammation of otorhinolaryngology pathology: a multicentre, double-blind, randomized trial versus placebo PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of an orally administered proteolytic enzyme on the elasticity and viscosity of nasal mucus PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dupilumab improves health related quality of life: Results from the phase 3 SINUS studies
   PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Serrapeptase in Chronic Sinusitis: A Comparative Review of Clinical Evidence]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13420345#clinical-trial-evidence-for-serrapeptase-in-treating-chronic-sinusitis]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com